molecular formula C5H12O4 B563930 Pentaerythritol-d8 CAS No. 82414-60-6

Pentaerythritol-d8

Cat. No.: B563930
CAS No.: 82414-60-6
M. Wt: 144.196
InChI Key: WXZMFSXDPGVJKK-SVYQBANQSA-N
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Description

Pentaerythritol-d8 is a deuterated form of pentaerythritol, an organic compound with the chemical formula C(CH2OD)4. It is a polyol, specifically a tetrol, where all four hydroxyl groups are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in various analytical techniques.

Mechanism of Action

Target of Action

Pentaerythritol-d8, a derivative of Pentaerythritol, is a complex compound with multiple potential targetsIts parent compound, pentaerythritol tetranitrate, is known to targetsoluble guanylate cyclase (sGC) . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes, including vasodilation .

Mode of Action

This compound’s mode of action is likely similar to that of Pentaerythritol tetranitrate. Pentaerythritol tetranitrate releases free nitric oxide (NO) after a denitration reaction, which triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . Nitric oxide binds reversibly to the ferrous-heme center of sGC, causing a conformational change and activating the enzyme . This activation results in increased cellular concentrations of cyclic guanosine monophosphate (cGMP), leading to vasodilation .

Biochemical Pathways

Pentaerythritol tetranitrate, a related compound, is known to affect the nitric oxide-cyclic guanosine monophosphate (no-cgmp) pathway . This pathway plays a crucial role in vasodilation, a process that widens blood vessels and improves blood flow .

Pharmacokinetics

Pentaerythritol, the parent compound, is known to be a white solid with a molecular weight of 1361464 . It is almost insoluble in water but soluble in certain solvents . These properties may influence the bioavailability of this compound.

Result of Action

Pentaerythritol tetranitrate, a related compound, is known to cause vasodilation by increasing the cellular concentrations of cgmp . This can lead to improved blood flow, which may have beneficial effects in conditions such as angina .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol-d8 can be synthesized through a multi-step process involving the deuteration of pentaerythritol. The general synthetic route includes:

    Starting Material: Pentaerythritol (C(CH2OH)4).

    Deuteration: The hydroxyl groups of pentaerythritol are replaced with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium.

    Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound with high deuterium incorporation.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of pentaerythritol are reacted with deuterium oxide under controlled conditions.

    Catalysis: Efficient catalysts are used to ensure complete deuteration.

    Isolation and Purification: The product is isolated and purified using industrial-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol-d8 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding deuterated aldehydes or acids.

    Reduction: Reduction reactions can convert it into deuterated alcohols or hydrocarbons.

    Substitution: The deuterium atoms can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

    Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products

    Oxidation: Deuterated aldehydes or carboxylic acids.

    Reduction: Deuterated alcohols or hydrocarbons.

    Substitution: Deuterated derivatives with different functional groups.

Scientific Research Applications

Pentaerythritol-d8 has numerous applications in scientific research:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the production of deuterated materials for specialized industrial applications, such as in the development of advanced polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol: The non-deuterated form, used in similar applications but lacks the unique properties imparted by deuterium.

    Neopentyl Glycol: Another polyol with similar structural features but different reactivity and applications.

    Trimethylolethane: A triol with three hydroxyl groups, used in the production of resins and coatings.

Uniqueness

Pentaerythritol-d8 is unique due to its deuterium content, which provides distinct advantages in analytical and research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracing in metabolic studies, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

1,1,3,3-tetradeuterio-2,2-bis[dideuterio(hydroxy)methyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZMFSXDPGVJKK-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C([2H])([2H])O)(C([2H])([2H])O)C([2H])([2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676100
Record name 2,2-Bis[hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82414-60-6
Record name 2,2-Bis[hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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